(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the chlorine and fluorine substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents replacing the chlorine or fluorine atoms.
Scientific Research Applications
(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, which the compound can bind to or modify. The pathways involved in these interactions can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: shares similarities with other benzofuran derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both chlorine and fluorine atoms
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
ZQJFFJROHCIJGX-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)F)Cl)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)Cl)N |
Origin of Product |
United States |
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